1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:1 in which the acyl groups specified at positions 1 and 2 are octadecanoyl and (9Z)-hexadecenoyl respectively. It derives from a palmitoleic acid and an octadecanoic acid.
Scientific Research Applications
Lipid Metabolism and Plant Biochemistry
Research by Sperling and Heinz (1993) explored the desaturation of acyl groups in plant microsomal membranes using analogs of phospholipids. Their study showed that alkenyl ether phospholipids were acylated and subsequently desaturated, representing a significant advance in understanding lipid-linked desaturation in plants (Sperling & Heinz, 1993).
Biophysical Properties of Membrane Lipids
Barton and Gunstone (1975) synthesized isomers of this phospholipid to study its effects on the biophysical properties of phospholipid bilayers. Their findings regarding the transition temperatures and molecular motions provide critical insights into the lipid bilayer's structural dynamics (Barton & Gunstone, 1975).
Micellar Concentration and Biological Activities
A study by Kramp et al. (1984) investigated the critical micellar concentration of various phospholipids, including 1-octadecanoyl-sn-glycero-3-phosphocholine derivatives. This research is pivotal for understanding the physical chemistry of such compounds and their biological activities at molecular concentrations (Kramp et al., 1984).
Synthesis and Characterization
Carballeira, Emiliano, and Guzmán (1999) focused on the synthesis of novel phospholipids, including 1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine. Their work contributed to the structural characterization of these lipids, which is essential for further biological and chemical studies (Carballeira, Emiliano, & Guzmán, 1999).
Interaction with Cellular Components
Research by Potier et al. (2011) identified the SK3/KCa2.3 potassium channel as a new cellular target for a derivative of this phospholipid, highlighting its potential in modulating ion channel function and implications in cancer therapy (Potier et al., 2011).
properties
Product Name |
1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine |
---|---|
Molecular Formula |
C42H82NO8P |
Molecular Weight |
760.1 g/mol |
IUPAC Name |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)48-38-40(39-50-52(46,47)49-37-36-43(3,4)5)51-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h17,19,40H,6-16,18,20-39H2,1-5H3/b19-17-/t40-/m1/s1 |
InChI Key |
QRSPNOMDLRZDPG-QCFYSATCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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